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Introduction
Onapristone is a potent and selective type I progesterone receptor (PR) antagonist.[1] Unlike

other antiprogestins, Onapristone prevents the dimerization of PR isoforms (PRA and PRB),

inhibits ligand-induced phosphorylation, and blocks the association of the PR with its co-

activators.[1] This mechanism effectively prevents PR-mediated DNA transcription, leading to

anti-proliferative effects in progesterone-dependent tumors.[2][3] Onapristone has shown

promising anti-tumor activity in multiple preclinical models and clinical trials for various cancers,

including breast, endometrial, and ovarian cancers.[2]

These application notes provide detailed protocols for assessing the in vivo efficacy of

Onapristone, focusing on preclinical xenograft models and clinical trial designs. The protocols

are intended to guide researchers in designing and executing robust studies to evaluate the

therapeutic potential of Onapristone and similar PR antagonists.

Preclinical Assessment of Onapristone Efficacy
Animal Models
The most common preclinical models for evaluating Onapristone's efficacy are xenograft

models using immunodeficient mice (e.g., nude or NSG mice). These models involve the

subcutaneous implantation of human cancer cell lines or patient-derived tumor fragments.
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Commonly Used Cell Lines:

Breast Cancer: T47D, MCF-7

Endometrial Cancer: Ishikawa, MFE-296

Ovarian Cancer: OVCAR-3, SKOV-3

Gastrointestinal Cancers: RD19 (gastric), PAN-1 (pancreatic), AP5LV (colorectal)

Experimental Protocol: Tumor Growth Inhibition in a
Xenograft Model
This protocol outlines a typical study to assess the effect of Onapristone on the growth of

subcutaneously implanted tumors in mice.

Materials:

Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)

Progesterone receptor-positive (PR+) human cancer cells

Matrigel® or other suitable extracellular matrix

Onapristone (formulated for oral or subcutaneous administration)

Vehicle control

Calipers for tumor measurement

Anesthesia (e.g., isoflurane)

Sterile syringes and needles

Animal housing and care facilities compliant with institutional guidelines

Procedure:

Cell Preparation and Implantation:
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Culture PR+ cancer cells under standard conditions.

On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile

phosphate-buffered saline (PBS) and Matrigel® at a concentration of 1-5 x 10^6 cells per

100 µL.

Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the

flank of each mouse.

Tumor Growth Monitoring and Randomization:

Allow tumors to establish and grow.

Measure tumor dimensions 2-3 times per week using calipers. Tumor volume can be

calculated using the formula: Volume = (Length x Width²) / 2.

When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment

and control groups (typically 8-10 mice per group).

Treatment Administration:

Prepare Onapristone at the desired concentrations in a suitable vehicle.

Administer Onapristone to the treatment group(s) according to the planned dosing

schedule (e.g., daily oral gavage).

Administer the vehicle alone to the control group.

Efficacy Assessment:

Continue to monitor tumor volume and body weight throughout the study.

At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control

group reach a predetermined size), euthanize the mice.

Excise the tumors, weigh them, and process them for further analysis (e.g., histology,

immunohistochemistry, gene expression analysis).
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Data Analysis:

Calculate the mean tumor volume for each group at each time point.

Determine the tumor growth inhibition (TGI) for each treatment group compared to the

control group.

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the

observed differences.

Biomarker Analysis: Activated Progesterone Receptor
(APR)
A potential predictive biomarker for Onapristone response is the presence of transcriptionally

activated progesterone receptor (APR), which is characterized by an aggregated subnuclear

distribution pattern. APR status can be assessed by immunohistochemistry (IHC).

Protocol: Immunohistochemistry for Activated
Progesterone Receptor (APR)
This protocol provides a general framework for the IHC staining of PR in formalin-fixed,

paraffin-embedded (FFPE) tissue sections. This can be adapted to assess the subnuclear

distribution pattern of PR to identify APR.

Materials:

FFPE tumor tissue sections (4-5 µm thick) on positively charged slides

Xylene and graded ethanol series for deparaffinization and rehydration

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

Hydrogen peroxide solution (3%) to block endogenous peroxidase activity

Blocking buffer (e.g., PBS with 5% normal goat serum)

Primary antibody against progesterone receptor (e.g., clone 16 or 636)
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HRP-conjugated secondary antibody

DAB chromogen substrate

Hematoxylin for counterstaining

Mounting medium

Procedure:

Deparaffinization and Rehydration:

Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to

water.

Antigen Retrieval:

Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution

at 95-100°C for 20-30 minutes.

Allow the slides to cool to room temperature.

Peroxidase Blocking:

Incubate the slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to

block endogenous peroxidase activity.

Rinse with PBS.

Blocking:

Incubate the slides with blocking buffer for 30-60 minutes at room temperature to prevent

non-specific antibody binding.

Primary Antibody Incubation:

Incubate the slides with the primary anti-PR antibody at the optimal dilution overnight at

4°C.
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Secondary Antibody Incubation:

Rinse the slides with PBS.

Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room

temperature.

Detection:

Rinse the slides with PBS.

Incubate with DAB chromogen substrate until the desired brown color develops.

Rinse with distilled water.

Counterstaining and Mounting:

Counterstain the slides with hematoxylin.

Dehydrate the slides through a graded ethanol series and clear in xylene.

Mount with a permanent mounting medium.

Interpretation of APR Status:

Examine the slides under a light microscope.

Assess the subnuclear distribution pattern of PR staining. An aggregated or speckled pattern

is indicative of APR.

Clinical Assessment of Onapristone Efficacy
Clinical trials have been crucial in evaluating the safety and efficacy of Onapristone in patients

with PR-expressing cancers.

Clinical Trial Design
Phase I and II clinical trials of Onapristone have typically been open-label, multicenter studies.
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Phase I trials focus on determining the recommended Phase II dose (RP2D), dose-limiting

toxicities (DLTs), and pharmacokinetics (PK) of different formulations (e.g., immediate-

release vs. extended-release).

Phase II trials evaluate the anti-tumor efficacy of Onapristone at the RP2D in specific

patient populations.

Efficacy Endpoints
The primary and secondary endpoints used to assess Onapristone's efficacy in clinical trials

include:

Overall Response Rate (ORR): The proportion of patients with a complete or partial

response to treatment, as defined by Response Evaluation Criteria in Solid Tumors

(RECIST).

Progression-Free Survival (PFS): The length of time during and after treatment that a patient

lives with the disease but it does not get worse.

Clinical Benefit Rate (CBR): The proportion of patients with a complete response, partial

response, or stable disease for a specified duration (e.g., ≥24 weeks).

Duration of Response (DOR): The time from the initial response to treatment until disease

progression or death.

Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of

Onapristone.

Table 1: Preclinical Efficacy of Onapristone in Xenograft Models

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b1677295?utm_src=pdf-body
https://www.benchchem.com/product/b1677295?utm_src=pdf-body
https://www.benchchem.com/product/b1677295?utm_src=pdf-body
https://www.benchchem.com/product/b1677295?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Model Cancer Type
Onapristone
Dose

Efficacy
Outcome

Reference

Nude Mice
Gastric Cancer

(RD19)
Not specified

Inhibited

estrogen-

stimulated tumor

growth

Nude Mice
Pancreatic

Cancer (PAN-1)
Not specified

Inhibited

estrogen-

stimulated tumor

growth

Nude Mice
Colorectal

Cancer (AP5LV)
Not specified

Reduced the

number of tumor

nodules in

female mice

Rat
Mammary Tumor

(DMBA-induced)
5 mg/kg

Showed a

growth-inhibitory

effect (not

statistically

significant at this

dose)

Table 2: Clinical Efficacy of Onapristone in Phase I/II Trials
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Trial Phase Cancer Type(s)
Onapristone
Formulation &
Dose

Key Efficacy
Endpoints &
Results

Reference

Phase I

Endometrial,

Breast, Ovarian,

and others

Extended-

Release (ER) 10,

20, 30, 40, 50

mg BID;

Immediate-

Release (IR) 100

mg QD

CBR: 17%

(overall); 9

patients had

clinical benefit

≥24 weeks.

Median PFS: 58

days.

Phase II

Granulosa Cell,

Low-Grade

Serous Ovarian,

Endometrioid

Endometrial

ER 50 mg BID

ORR: 0%.

Median PFS: 2.8

months

(Granulosa Cell),

4.4 months (Low-

Grade Serous

Ovarian). CBR:

35.7%

(Granulosa Cell),

50% (Low-Grade

Serous Ovarian).

Phase II (with

Anastrozole)

Recurrent PR+

Adult-type

Granulosa Cell

Tumor

ER 50 mg BID
Data collection

ongoing.

Visualizations
Signaling Pathway
Caption: Mechanism of action of Onapristone as a progesterone receptor antagonist.

Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1677295?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Setup

Tumor Growth & Treatment

Efficacy Analysis

1. Culture PR+ Cancer Cells

2. Subcutaneous Implantation
in Immunodeficient Mice

3. Monitor Tumor Growth

4. Randomize Mice into
Treatment & Control Groups

5. Administer Onapristone
or Vehicle

6. Measure Tumor Volume
Throughout Study

7. Euthanize and
Excise Tumors at Endpoint

8. Analyze Tumor Growth
Inhibition (TGI) 9. Biomarker Analysis (e.g., APR IHC)

Click to download full resolution via product page

Caption: Experimental workflow for assessing Onapristone efficacy in a xenograft model.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1677295?utm_src=pdf-body-img
https://www.benchchem.com/product/b1677295?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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